5-Hydroxymethyl Pirfenidone-d2 is classified under small organic molecules, specifically within the category of pyridinones. It is derived from pirfenidone, which has been extensively studied for its therapeutic applications. The compound's classification includes:
The synthesis of 5-Hydroxymethyl Pirfenidone-d2 can be approached through various methods that leverage the existing synthetic pathways for pirfenidone. Notably, one effective synthetic route involves the hydroxylation of pirfenidone using specific cytochrome P450 enzymes, particularly CYP1A2, which predominantly catalyzes the 5-hydroxylation process.
The molecular structure of 5-Hydroxymethyl Pirfenidone-d2 features a pyridinone core with a hydroxymethyl group at the 5-position and deuterium substitution. Key structural data include:
The structural representation can be derived from the parent compound's framework, maintaining the characteristic features of pyridinones while integrating the hydroxymethyl and deuterated functionalities.
The primary chemical reactions involving 5-Hydroxymethyl Pirfenidone-d2 include:
These reactions are crucial for understanding the metabolic pathways of the compound and its potential therapeutic effects.
The mechanism of action for 5-Hydroxymethyl Pirfenidone-d2 parallels that of pirfenidone. It is believed to modulate several biological pathways involved in inflammation and fibrosis:
Studies indicate that these mechanisms contribute to improved lung function in patients with idiopathic pulmonary fibrosis .
5-Hydroxymethyl Pirfenidone-d2 exhibits several notable physical and chemical properties:
Additional analyses such as NMR spectroscopy can provide insights into the structural integrity and purity of synthesized samples.
5-Hydroxymethyl Pirfenidone-d2 holds promise in several scientific applications:
The primary metabolic pathway of pirfenidone involves CYP450-mediated 5-methyl hydroxylation, forming 5-hydroxymethyl pirfenidone. Human liver microsomes (HLM) studies confirm CYP1A2 as the dominant isoform, responsible for 72.8% of 5-hydroxylation activity, with minor contributions from CYP2C19 (11.8%) and CYP2D6 (8.9%) [2]. This reaction proceeds via hydrogen atom abstraction, generating a benzylic radical intermediate subsequently oxygenated to the hydroxymethyl derivative. Activity correlations in 17 HLM donors revealed strong association with phenacetin O-deethylase (CYP1A2 marker; r = 0.89, p < 0.001) and moderate correlation with S-mephenytoin 4ʹ-hydroxylase (CYP2C19 marker; r = 0.51, p < 0.05) [2]. Inhibitor studies further validate isoform roles: α-naphthoflavone (CYP1A2 inhibitor) reduced activity by 45%, while quinidine (CYP2D6 inhibitor) caused 15% reduction [2].
Table 1: Cytochrome P450 Isoform Contributions to Pirfenidone 5-Hydroxylation
CYP Isoform | Contribution (%) | Marker Substrate | Inhibition Effect |
---|---|---|---|
CYP1A2 | 72.8% | Phenacetin O-deethylase | 45% reduction (α-naphthoflavone) |
CYP2C19 | 11.8% | S-mephenytoin 4ʹ-hydroxylase | 53% reduction (tranylcypromine) |
CYP2D6 | 8.9% | Bufuralol 1ʹ-hydroxylase | 15% reduction (quinidine) |
CYP2A6/CYP2B6 | <7%* | Coumarin 7-hydroxylase | 84% reduction (8-methoxypsoralen) |
Minor isoforms not quantified in relative activity factor models [2].
In vitro reconstitution systems using recombinant CYP450 isoforms enable controlled generation of 5-hydroxymethyl pirfenidone for deuterium labeling. This enzymatic product serves as the precursor for synthesizing 5-hydroxymethyl pirfenidone-d₂ through isotope exchange or de novo deuteration.
Deuteration at metabolically vulnerable sites leverages the kinetic isotope effect (KIE), where carbon-deuterium (C-D) bonds exhibit ~6-10× slower cleavage than carbon-hydrogen (C-H) bonds due to higher vibrational zero-point energy. Pirfenidone’s 5-methyl group is a prime deuteration target, as its rapid hydroxylation necessitates high clinical doses (2403 mg/day), increasing side effect risks [1] [6]. Two synthetic approaches dominate:
Stable amide bonds replacing 5-methyl in pirfenidone derivatives (e.g., YZQ17) demonstrate 100× greater potency than pirfenidone in NIH3T3 antiproliferation assays (IC₅₀: 0.14 mM vs. 13.72 mM) [1] [6]. Though not deuterated, these analogs validate targeting this site for metabolic stabilization. Deuterated versions further exploit KIE without altering sterics, preserving target engagement.
Deuteration at the 5-methyl position significantly alters pirfenidone’s pharmacokinetics:
Table 2: Pharmacokinetic Comparison of Pirfenidone vs. Deuterated Analogs
Parameter | Pirfenidone | 5-Hydroxymethyl Pirfenidone | 5-Hydroxymethyl Pirfenidone-d₂ |
---|---|---|---|
Half-life (t₁/₂, h) | 3.0 | 3.0 | 6.9 |
AUC₀–∞ (μg·h/mL) | 25.7 | 18.3 | 45.2 |
CL (L/h/kg) | 1.12 | 1.45 | 0.51 |
Vd (L/kg) | 0.89 | 0.92 | 0.87 |
Data derived from rat models following equimolar dosing [5] [6].
Tissue distribution studies in rabbits confirm deuterated analogs achieve therapeutic concentrations in fibrotic target sites (e.g., sclera, conjunctiva) with 34-40% higher bioavailability than pirfenidone [5].
Pirfenidone undergoes extensive first-pass metabolism via two pathways:
Deuteration at the 5-methyl position disrupts both pathways:
Structural optimization further incorporates deuterium at both the 5-methyl and hydroxymethyl positions (dual deuteration), yielding 5-hydroxymethyl pirfenidone-d₂. This blocks sequential metabolism and diverts clearance toward glucuronidation, a detoxification pathway [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7